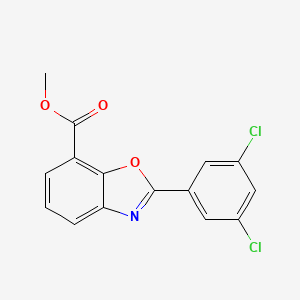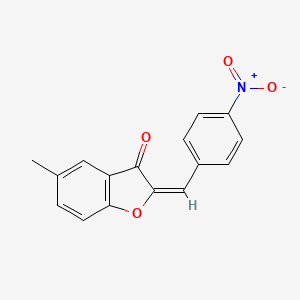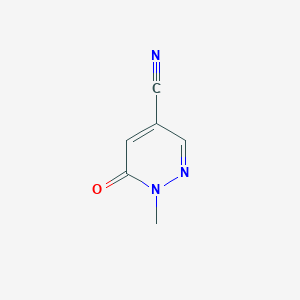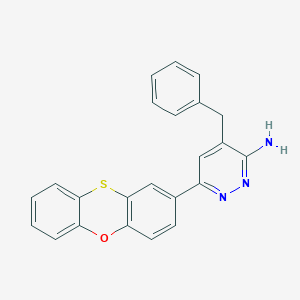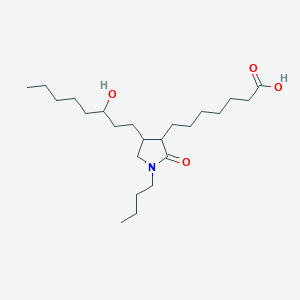
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid is an organic compound with the molecular formula C23H43NO4. This compound is characterized by a pyrrolidinone ring substituted with a butyl group, a hydroxyoctyl chain, and a heptanoic acid moiety. It has a molecular weight of 397.592 Da .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multi-step organic reactions. The starting materials often include butylamine, octanal, and heptanoic acid. The key steps in the synthesis include:
Formation of the Pyrrolidinone Ring: This involves the cyclization of butylamine with octanal under acidic or basic conditions to form the pyrrolidinone ring.
Acylation: The final step involves the acylation of the pyrrolidinone derivative with heptanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides, esters
Wissenschaftliche Forschungsanwendungen
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(1-Butyl-4-(3-hydroxyhexyl)-2-oxopyrrolidin-3-yl)heptanoic acid
- 7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)pentanoic acid
Uniqueness
7-(1-Butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl)heptanoic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
62311-17-5 |
|---|---|
Molekularformel |
C23H43NO4 |
Molekulargewicht |
397.6 g/mol |
IUPAC-Name |
7-[1-butyl-4-(3-hydroxyoctyl)-2-oxopyrrolidin-3-yl]heptanoic acid |
InChI |
InChI=1S/C23H43NO4/c1-3-5-9-12-20(25)16-15-19-18-24(17-6-4-2)23(28)21(19)13-10-7-8-11-14-22(26)27/h19-21,25H,3-18H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
KXVXEQFCGKBPCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCC1CN(C(=O)C1CCCCCCC(=O)O)CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


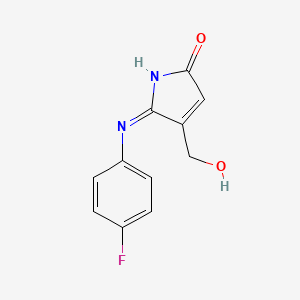
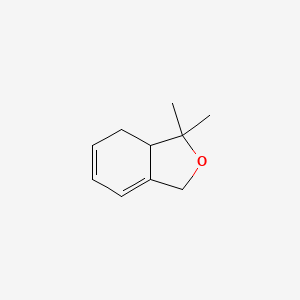
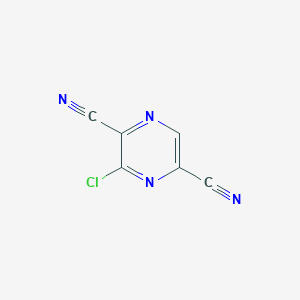
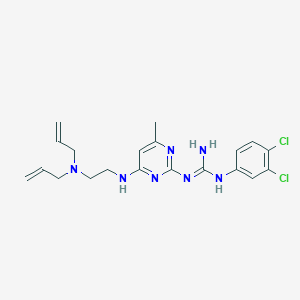
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
